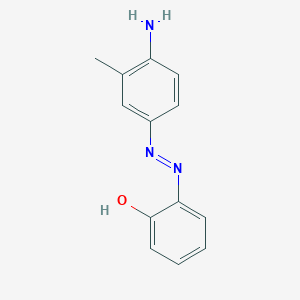

o-(4-Amino-m-tolylazo)phenol

Description

Structure

3D Structure

Properties

CAS No. |

102107-60-8 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-[(4-amino-3-methylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |

InChI Key |

BSBLFVUFNYTTLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |

Origin of Product |

United States |

Contextualization Within Azo Compound Chemistry

O-(4-Amino-m-tolylazo)phenol, with the chemical formula C13H13N3O, belongs to the vast class of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. nih.gov The specific arrangement of an amino group (-NH2) and a hydroxyl group (-OH) on the phenyl rings, along with a methyl group (-CH3) on the tolyl moiety, imparts distinct chemical properties to the molecule. These functional groups influence the electron density distribution across the conjugated system, which is fundamental to the compound's color and reactivity. iipseries.org

The synthesis of this compound typically involves an azo coupling reaction, a cornerstone of industrial dye chemistry. wikipedia.org This electrophilic aromatic substitution reaction involves a diazonium salt reacting with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778). wikipedia.orgnih.gov In the case of this compound, the synthesis would likely proceed through the diazotization of an appropriate aminotoluene derivative, followed by coupling with a phenol. The reaction conditions, particularly the pH, are crucial for directing the coupling to the desired position on the aromatic ring. wikipedia.org

The general structure of azo dyes consists of an aryldiazonium cation as an electrophile and an activated aromatic ring, which acts as a nucleophile. wikipedia.org The color of these compounds arises from the extended conjugated system of double bonds, which absorbs light in the visible spectrum. iipseries.org The specific substituents on the aromatic rings, such as the amino and hydroxyl groups in this compound, act as auxochromes, modifying the wavelength of light absorbed and thus the observed color. iipseries.org

Interdisciplinary Significance in Materials and Analytical Sciences

The unique molecular architecture of o-(4-Amino-m-tolylazo)phenol makes it a valuable component in the development of advanced materials and as a reagent in analytical chemistry.

In materials science, azo compounds are renowned for their use as dyes and pigments. iipseries.org The potential applications for this compound could extend to the creation of functional materials. For instance, the incorporation of such azo dyes into polymer matrices can lead to materials with specific optical properties. Research on related azo compounds has demonstrated their utility in creating photosensitive materials that undergo reversible cis-trans isomerization upon light exposure, a property that can be harnessed in optical data storage and molecular switches. ijisrt.com

In the realm of analytical chemistry, aminoazo phenols can serve as chromogenic reagents for the spectrophotometric determination of various metal ions. The amino and hydroxyl groups can act as chelating sites, forming stable, colored complexes with metal ions. researchgate.net This property allows for the quantitative analysis of trace amounts of metals in environmental and biological samples. While specific studies on this compound for this purpose are not extensively documented, the known behavior of similar compounds, such as 2-amino-4-(m-tolylazo)pyridine-3-ol, in forming colored complexes with metal ions like copper, suggests a similar potential. researchgate.net The development of such methods offers a simple, sensitive, and cost-effective alternative to more complex analytical techniques. researchgate.net

Historical Trajectories of Research on Aminoazo Phenols

Classical Diazotization and Coupling Approaches

The most prevalent method for synthesizing azo dyes is through diazotization followed by an azo coupling reaction. wikipedia.orgnih.gov This classical approach involves two main stages.

First, a primary aromatic amine is converted into a diazonium salt. In the case of this compound, the precursor amine is 4-amino-m-toluidine. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govdoubtnut.com

The second stage is the coupling reaction, where the electrophilic diazonium salt reacts with a nucleophilic coupling agent. For the synthesis of this compound, the coupling component is phenol (B47542). The reaction is typically carried out in a slightly alkaline solution, which activates the phenol by converting it to the more nucleophilic phenoxide ion. libretexts.orgyoutube.com The diazonium salt then attacks the para-position of the phenol ring. If the para-position is blocked, coupling occurs at the ortho-position. nih.gov This electrophilic aromatic substitution reaction results in the formation of the azo compound, this compound, which is characterized by the intensely colored azo chromophore. doubtnut.comyoutube.com

The general reaction scheme is as follows:

Diazotization: 4-amino-m-toluidine + NaNO₂ + 2HCl → 4-methyl-3-aminobenzenediazonium chloride + NaCl + 2H₂O

Azo Coupling: 4-methyl-3-aminobenzenediazonium chloride + Phenol → this compound + HCl

This method is widely used due to its versatility and the ready availability of the starting materials.

Alternative Synthetic Pathways for this compound Analogues

While classical diazotization is a cornerstone of azo dye synthesis, alternative pathways exist for creating analogues of this compound. These methods can offer advantages in terms of substrate scope or reaction conditions.

Catalytic reduction provides a powerful tool for synthesizing aminoazo compounds from nitro-substituted precursors. This approach involves the selective reduction of a nitro group on an azo-scaffold. For instance, a dinitro azo compound can be selectively reduced to a monoamino azo compound. Various catalysts, including noble metals like palladium and nickel, are effective for this transformation. mdpi.comnih.gov The reduction of nitroaromatic compounds can proceed through intermediates such as nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine. orientjchem.orgmdpi.com

A specific example is the catalytic reduction of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid to produce 4-amino-m-cresol, a related aminophenol. google.com This process highlights the utility of catalytic hydrogenation in cleaving the azo bond to generate specific amine products. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen source (e.g., hydrogen gas or transfer hydrogenation reagents like hydrazine), can be tuned to achieve the desired product. mdpi.commdpi.com

| Precursor Type | Catalyst | Product Type | Reference |

| Dinitro azo compounds | Noble metals (Pd, Ni) | Monoamino azo compounds | mdpi.comnih.gov |

| Nitroaromatic compounds | Various | Aminoazo compounds | orientjchem.orgmdpi.com |

| p-(4-hydroxy-o-tolylazo)benzenesulfonic acid | Transition metal | 4-amino-m-cresol | google.com |

Condensation reactions offer another avenue for the synthesis of the azo chromophore. One such method involves the reaction of a nitroso compound with an amine. nih.gov For example, a substituted nitrosobenzene (B162901) can condense with an appropriate aniline (B41778) derivative to form the corresponding azo compound.

Another approach is the condensation of nitrated aromatic compounds with anilines, followed by the reduction of the resulting azoxy intermediate to the azo compound. wikipedia.org The Gewald reaction, a multicomponent reaction, can also be employed to synthesize functionalized azo dyes through a condensation mechanism. nih.gov These condensation strategies can be particularly useful for creating complex azo dyes that may be difficult to access through traditional diazotization and coupling.

Derivatization Strategies for Structural Modification

The core structure of this compound can be modified through various derivatization strategies to fine-tune its properties for specific applications. These modifications often involve introducing new functional groups or complex molecular scaffolds.

The incorporation of heterocyclic rings into azo dyes is a significant area of research, as it can lead to compounds with enhanced properties. rsc.orgrsc.orgresearchgate.net Various heterocyclic systems, including thiophene, pyrrole (B145914), imidazole, oxazolone, thiazole, benzothiazole, and quinoline, have been successfully integrated into azo dye structures. rsc.orgnih.govjournalijar.com

The synthesis of these derivatives often involves the diazotization of a heterocyclic amine followed by coupling with a suitable partner, or the condensation of a pre-formed azo dye with a reagent that builds the heterocyclic ring. rsc.orgnih.gov For example, an azo dye containing an aldehyde group can undergo a Schiff base condensation with an amine to introduce a new heterocyclic moiety. rsc.org The Erlenmeyer reaction is another method used to produce oxazolone-containing azo dyes through the condensation of an azo dye precursor with a benzaldehyde (B42025) derivative. rsc.orgnih.gov These strategies allow for the creation of a diverse library of azo dyes with tailored electronic and biological properties. nih.govmdpi.com

| Heterocyclic Scaffold | Synthetic Approach | Reference |

| Thiophene | Diazotization of aminothiophene and coupling | rsc.orgnih.gov |

| Pyrrole | Diazotization of aniline and coupling with pyrrole derivative | nih.gov |

| Imidazole | Condensation of an azo dye with benzyl (B1604629) and ammonium (B1175870) acetate | rsc.org |

| Oxazolone | Erlenmeyer reaction of an azo dye precursor | rsc.orgnih.gov |

| Thiazole | Diazotization of aminothiazole and coupling | rsc.orgjournalijar.com |

| Benzothiazole | Diazotization of aminobenzothiazole and coupling | rsc.orgnih.gov |

| Quinolone | Diazotization of an aminosulphonic acid and coupling with a quinolone derivative | nih.gov |

The synthesis of substituted aminoazo phenols and their analogues allows for the systematic investigation of structure-property relationships. oregonstate.edu A variety of substituted phenols can be prepared through methods like the ipso-hydroxylation of arylboronic acids, providing a range of coupling components for azo dye synthesis. rsc.org

Furthermore, the amino group of this compound can be acylated or otherwise modified to introduce new functionalities. wikipedia.org The synthesis of azo-ester compounds, for example, involves the reaction of a phenolic azo dye with an acid chloride. The starting aromatic amines can also be varied to introduce different substituents onto the phenyl ring, leading to a wide array of analogues with diverse properties.

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, specific vibrational frequencies are associated with its key structural components.

The FT-IR spectrum of a compound with similar functional groups reveals several characteristic absorption bands. The broad band observed in the region of 3600–3000 cm⁻¹ is attributed to the stretching vibrations of O–H and N–H groups. mdpi.com Specifically, the O–H stretching of the phenolic group typically appears around 3500 cm⁻¹. libretexts.org The presence of an amino group (NH₂) gives rise to N-H stretching vibrations, which are also expected in this region. mdpi.com

The azo group (–N=N–), a defining feature of this molecule, typically shows a characteristic absorption band around 1493 cm⁻¹. The position of this band can shift in metal complexes, indicating coordination of the azo nitrogen with a metal ion. scholarsresearchlibrary.com The C=C stretching vibrations within the aromatic rings are generally observed in the 1600-1500 cm⁻¹ region. libretexts.org Furthermore, a strong C-O stretching vibration from the phenolic group is expected near 1000 cm⁻¹. libretexts.orglibretexts.org

Table 1: Characteristic FT-IR Vibrational Frequencies for o-(4-Amino-m-tolylazo)phenol and Related Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3500 (broad) | libretexts.org |

| Amino N-H | Stretching | 3400–3300 | mdpi.com |

| Aromatic C-H | Stretching | 3100–3000 | mdpi.com |

| Azo –N=N– | Stretching | ~1493 | scholarsresearchlibrary.com |

| Aromatic C=C | Stretching | 1600–1500 | libretexts.org |

| Phenolic C-O | Stretching | ~1000 | libretexts.orglibretexts.org |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. Azo dyes are known for their strong absorption in the visible region, which is responsible for their color. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands.

In a related study, the neutral form of 4-nitrophenol, which has a similar phenolic chromophore, absorbs light at 317 nm. rsc.org Upon ionization to the phenolate (B1203915) ion, the absorption maximum shifts to 400 nm. rsc.org Azo compounds generally exhibit intense π→π* transitions in the UV region and a weaker n→π* transition in the visible region, which is characteristic of the azo group. The exact position of these bands is influenced by the substituents on the aromatic rings and the solvent polarity. For some azo dyes, a bathochromic (red) shift of the visible absorption maximum is observed with an increase in the conjugation of the molecular skeleton. researchgate.net

Luminescence Properties of Related Azo Complexes

While many azo compounds are known to be non-fluorescent due to rapid photoisomerization of the azo bridge, which provides a non-radiative deactivation pathway, some azo dyes and their metal complexes can exhibit fluorescence. mdpi.com The luminescence properties are often dependent on the rigidity of the molecular structure and the nature of the substituents.

For instance, certain azo-containing Schiff base metal complexes have been shown to be photoluminescent. researchgate.net The formation of metal complexes can enhance fluorescence by increasing structural rigidity and modifying the electronic energy levels. Some azo complexes exhibit intense luminescence, which can be attributed to intraligand charge transfer or ligand-to-metal charge transfer transitions. researchgate.net The study of the luminescence of related azo complexes provides insight into the potential photophysical behavior of this compound, although it is not inherently expected to be strongly luminescent in its free form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the detailed structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons. The proton of the phenolic hydroxyl group (–OH) is expected to appear as a singlet in the chemical shift range of 4–7 ppm. libretexts.orglibretexts.org The exact position can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the –OH peak due to proton exchange. libretexts.org

The protons of the amino group (–NH₂) would also likely appear as a broad singlet. The aromatic protons on the two benzene (B151609) rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns of these aromatic protons depend on their positions relative to the electron-donating (–OH, –NH₂, –CH₃) and electron-withdrawing (–N=N–) groups. The methyl group (–CH₃) protons on the tolyl ring would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The integration of the signals would correspond to the number of protons in each environment. For a similar compound, phenol, the aromatic protons show distinct chemical shifts and splitting patterns that allow for their specific assignment. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for o-(4-Amino-m-tolylazo)phenol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenolic –OH | 4–7 | Singlet (broad) | libretexts.orglibretexts.org |

| Amino –NH₂ | Variable | Singlet (broad) | |

| Aromatic –CH | 6.5–8.0 | Multiplets | libretexts.org |

| Methyl –CH₃ | 2.0–2.5 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential analytical technique for determining the carbon skeleton of an organic molecule. In the case of this compound, the ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in its asymmetric structure. The chemical shifts of these carbons are influenced by the electronic effects of the various substituents on the two aromatic rings: the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups, as well as the azo (-N=N-) linkage.

The chemical shifts can be predicted by considering the spectra of structurally related fragments, such as 2-aminophenol (B121084) and 4-amino-3-methylphenol (B1666317). theaic.orgchemicalbook.comchemicalbook.comchemicalbook.com The carbon atom attached to the hydroxyl group (C-1') is anticipated to resonate significantly downfield, typically in the range of 140-160 ppm, due to the deshielding effect of the oxygen atom. Similarly, the carbon atom bonded to the amino group (C-4) is expected to appear in a comparable downfield region. The carbons of the benzene rings will generally appear in the aromatic region of the spectrum, between 110 and 160 ppm. oregonstate.edu The methyl group carbon (C-CH₃) will be found in the aliphatic region, at a much higher field, typically around 15-25 ppm. The azo group influences the chemical shifts of the carbons to which it is attached (C-2 and C-1'), causing a downfield shift.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimations based on the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~125 |

| C-2 | ~145 |

| C-3 | ~118 |

| C-4 | ~148 |

| C-5 | ~115 |

| C-6 | ~130 |

| C-CH₃ | ~17 |

| C-1' | ~140 |

| C-2' | ~150 |

| C-3' | ~116 |

| C-4' | ~128 |

| C-5' | ~120 |

Note: The assignments are tentative and would require experimental verification.

Mass Spectrometric Analysis for Molecular Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃N₃O), the calculated exact mass of the molecular ion [M]⁺ is approximately 227.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak is expected to be observed at an m/z (mass-to-charge ratio) of 227.

The fragmentation pattern of azo dyes in mass spectrometry is often characterized by the cleavage of the azo bond, which is the weakest bond in the molecule. researchgate.netupce.cz This cleavage can occur in two principal ways, leading to the formation of several key fragment ions. The fragmentation of this compound is expected to yield the following significant ions:

[C₇H₈N]⁺: Formed by cleavage of the N-N bond, resulting in the 4-amino-3-methylphenyl radical cation, with an expected m/z of 106.

[C₆H₅O]⁺: Resulting from the other side of the azo bond cleavage, giving the hydroxyphenyl radical cation, with an expected m/z of 93.

Further fragmentation of the [C₇H₈N]⁺ ion could involve the loss of a methyl radical (•CH₃) to give an ion at m/z 91.

The expected major peaks in the mass spectrum of this compound are detailed in the following table.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure |

|---|---|

| 227 | [C₁₃H₁₃N₃O]⁺ (Molecular Ion) |

| 121 | [C₇H₉N₂]⁺ |

| 106 | [C₇H₈N]⁺ |

| 93 | [C₆H₅O]⁺ |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on related azo dyes provide a strong basis for predicting its solid-state characteristics. mdpi.comuminho.pt

The crystal structures of azo dyes are largely dictated by the planarity of the azobenzene (B91143) moiety and the nature of intermolecular interactions. mdpi.combohrium.com The azo group (-N=N-) almost invariably adopts a trans configuration, which is thermodynamically more stable than the cis isomer. This planarity facilitates efficient π-π stacking interactions between the aromatic rings of adjacent molecules, which is a dominant feature in the crystal packing of many azo dyes.

Intramolecular hydrogen bonding is a common feature in ortho-substituted azo dyes. In this compound, an intramolecular hydrogen bond is expected to form between the hydroxyl proton and one of the azo nitrogen atoms, creating a stable six-membered ring. This type of interaction significantly influences the conformation of the molecule and its electronic properties.

The presence of the amino and methyl groups will also play a role in the crystal packing. The amino group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen or nitrogen atoms of neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. uminho.pt The methyl group, being non-polar, will likely engage in weaker van der Waals interactions.

Based on the analysis of related structures, the following table summarizes the expected crystallographic parameters for this compound.

Table 3: Typical Crystallographic Parameters for Azo Dye Analogues

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar centrosymmetric space group |

| Configuration of Azo Bond | trans |

| Key Intermolecular Interactions | π-π stacking, intermolecular hydrogen bonding (N-H···O, N-H···N) |

Computational Chemistry and Theoretical Investigations of O 4 Amino M Tolylazo Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of o-(4-Amino-m-tolylazo)phenol, offering a deep understanding of its electronic structure and the energetic properties of its various forms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. acs.orgnih.gov These calculations typically use functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.neteurjchem.com The optimized geometry reveals that the molecule is nearly planar, a feature that facilitates π-electron delocalization across the azo bridge and aromatic rings. nih.gov

DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. acs.org A smaller energy gap generally implies higher reactivity. Furthermore, DFT allows for the calculation of other quantum chemical parameters such as electronegativity, chemical hardness, and dipole moment, which collectively describe the molecule's reactivity and interaction with other chemical species. acs.org The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. rsc.org For instance, the azo and hydroxyl groups are often identified as primary active centers for interactions. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: The values in this table are representative examples based on DFT studies of similar azo dye compounds and are intended for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| N=N Bond Length | ~1.25 Å | Characteristic of the azo linkage. |

| C-N Bond Length | ~1.43 Å | Indicates the connection of the azo group to the phenyl rings. |

| O-H Bond Length | ~0.97 Å | Relates to the phenolic hydroxyl group. |

| Dihedral Angle (Phenyl-N=N-Phenyl) | ~0-5° | Shows the planarity of the molecule. |

| HOMO Energy | -5.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 eV | Indicates chemical stability and affects UV-Vis absorption. |

A key characteristic of hydroxy-substituted azo dyes like this compound is the existence of tautomeric equilibria, specifically between the azo and hydrazone forms. researchgate.netrsc.org The azo form contains the characteristic -N=N- double bond, while the hydrazone form features a -C=N-NH- structure, with the proton transferred from the phenolic oxygen to one of the azo nitrogen atoms.

Computational methods, particularly DFT, are crucial for analyzing the energy landscape of this tautomerism. rsc.orgacademie-sciences.fr By calculating the total electronic energies of the optimized geometries of both the azo and hydrazone tautomers, their relative stabilities can be determined. academie-sciences.fr The calculations can also identify the transition state connecting the two tautomers, allowing for the determination of the energy barrier for the tautomeric conversion.

Studies on similar compounds have shown that the relative stability of the tautomers is highly dependent on the environment. researchgate.netacademie-sciences.fr In the gas phase or non-polar solvents, the azo form might be more stable. However, in polar solvents, the hydrazone form is often favored due to more favorable electrostatic interactions and resonance delocalization. rsc.org Some computational models predict that the hydrazone tautomer can be predominant in solution. rsc.orgacademie-sciences.fr This equilibrium is critical as the two tautomers exhibit different spectroscopic properties and chemical reactivity.

Table 2: Illustrative Energy Profile of Azo-Hydrazone Tautomerism Note: This table presents a conceptual energy landscape for the tautomerism of this compound.

| Species | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Polar Solvent (Hypothetical) |

|---|---|---|

| Azo Tautomer | 0.0 | 2.0 |

| Transition State | 10.0 | 8.0 |

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are used to study the interactions of this compound with its environment, such as solvent molecules, surfaces, or biological macromolecules. nih.govtandfonline.comfrontiersin.org

In a typical MD simulation, the motion of every atom in the system is calculated over a series of small time steps, governed by a classical force field. This approach can model systems containing thousands of atoms, providing a detailed picture of intermolecular interactions. For this compound, MD simulations can be used to:

Study Solvation: Analyze the arrangement of solvent molecules (e.g., water) around the dye, including the formation of hydrogen bonds. nih.gov

Investigate Adsorption: Simulate the adsorption of the dye onto surfaces, such as graphene or metal oxides, revealing the preferred orientation and binding energies. tandfonline.comphyschemres.orgphyschemres.org These studies often show that π-π stacking interactions play a significant role in the adsorption process. physchemres.org

Probe Biomolecular Interactions: Model the binding of the dye to biological targets like enzymes or DNA. nih.govfrontiersin.org This is particularly relevant for understanding the mechanisms of toxicity or biodegradation, identifying key interacting residues and binding affinities. nih.govfrontiersin.org

MD simulations provide access to thermodynamic properties like adsorption energies and structural information such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another. physchemres.orgphyschemres.org

Table 3: Insights from Molecular Dynamics (MD) Simulations of Azo Dyes

| Simulation Type | Key Information Gained | Potential Application for this compound |

|---|---|---|

| In Aqueous Solution | Solvation shell structure, hydrogen bonding network, diffusion coefficient. | Understanding its solubility and behavior in water. |

| Adsorption on a Surface | Adsorption energy, binding orientation, role of van der Waals and π-π interactions. tandfonline.comphyschemres.org | Predicting its performance in dye-sensitized solar cells or as a colorant on materials. |

| Interaction with Proteins | Binding site identification, key amino acid residues, binding free energy. nih.gov | Elucidating potential enzymatic degradation pathways or toxicological interactions. |

Prediction of Spectroscopic Properties through Theoretical Models

Computational models are extensively used to predict and interpret the spectroscopic properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. academie-sciences.frnih.govugent.be

These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT helps to assign the absorption bands to specific electronic processes, such as the n → π* transition, often associated with the lone pair electrons on the azo nitrogen atoms, and the π → π* transition, involving the delocalized π-system. nih.govnih.gov

The accuracy of these predictions is sensitive to the choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the inclusion of solvent effects, which are often modeled using continuum models like the Polarizable Continuum Model (PCM). academie-sciences.frnih.gov Comparisons between theoretical and experimental spectra are crucial for validating the computational approach and for understanding how structural modifications, such as substituents or tautomeric forms, influence the color of the dye. nih.govnih.gov For instance, electron-donating groups tend to cause a red-shift (longer λmax), while electron-withdrawing groups lead to a blue-shift (shorter λmax). nih.gov

Table 4: Illustrative Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima (λmax) Note: This table provides a hypothetical comparison for this compound based on studies of similar azo dyes.

| Electronic Transition | Predicted λmax (nm) (TD-DFT/B3LYP) | Typical Experimental λmax (nm) |

|---|---|---|

| n → π* (Azo form) | ~440 | ~430-450 |

| π → π* (Azo form) | ~350 | ~340-360 |

Reaction Mechanism Studies via Computational Approaches

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions at the molecular level. For this compound, these approaches can be used to study various reaction pathways, such as degradation, oxidation, or photochemistry. rsc.orgnih.gov

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For azo dyes, a significant area of research is their environmental degradation. Computational studies have explored the mechanisms of degradation initiated by reactive species like hydroxyl (•OH) or hydroperoxyl (•OOH) radicals. rsc.orgresearchgate.netnih.gov These studies can determine the most favorable sites for radical attack on the dye molecule and elucidate the subsequent bond-breaking and rearrangement steps. For example, theoretical investigations can propose whether the initial attack occurs on a carbon atom of the aromatic ring or on one of the nitrogen atoms of the azo group, and calculate the rate constants for these competing pathways. nih.gov Such mechanistic insights are invaluable for developing effective methods for the remediation of dye-contaminated water.

Electrochemical Behavior and Redox Chemistry of O 4 Amino M Tolylazo Phenol

Voltammetric Studies

Voltammetry is a category of electroanalytical methods used to study an analyte by measuring the current as the potential is varied. Different voltammetric techniques offer unique advantages in characterizing the redox processes of o-(4-amino-m-tolylazo)phenol.

Cyclic Voltammetry (CV) for Redox Process Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time in a cyclic manner, and the resulting current is measured. This method provides information on the oxidation and reduction potentials, the reversibility of the reaction, and the stability of the reaction products. nih.govresearchgate.net

In the study of phenolic compounds, CV has been employed to characterize their antioxidant properties by determining their reducing strength and the reversibility of their oxidation processes. nih.gov For instance, phenolics with an ortho-diphenol group exhibit a distinct oxidation peak at around 400 mV versus an Ag/AgCl reference electrode. nih.gov The electrochemical behavior of aminophenols, which contain both amino and hydroxyl functional groups, can resemble that of anilines and phenols, making them interesting subjects for CV studies. upb.ro

The scan rate, which is the rate at which the potential is swept, is a critical parameter in CV. The effect of scan rate on the peak currents can reveal whether the electrode process is diffusion-controlled or adsorption-controlled. researchgate.nettsijournals.com For adsorption-controlled processes, the peak current increases linearly with the scan rate. researchgate.net The potential window, or the range of potentials scanned, is another important experimental parameter that is optimized for the specific analyte and electrode system. researchgate.nettsijournals.com

While CV is invaluable for mechanistic studies, it can be susceptible to electrode fouling, where reaction products form a non-conducting polymer film on the electrode surface, leading to a decrease in current over successive scans. researchgate.net

Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity

Differential pulse voltammetry (DPV) is a more sensitive technique compared to cyclic voltammetry, making it suitable for quantitative analysis and the detection of low concentrations of analytes. researchgate.netopenaccesspub.org DPV involves applying small voltage pulses of constant amplitude on top of a linearly increasing potential ramp. The current is measured just before the pulse and at the end of the pulse, and the difference between these two currents is plotted against the potential. openaccesspub.org This method effectively reduces the background charging current, resulting in a peak-shaped response with higher resolution and lower detection limits. openaccesspub.orgufrrj.br

DPV has been successfully used for the determination of various phenolic compounds. ufrrj.br The sensitivity and selectivity of DPV can be optimized by adjusting experimental parameters such as pulse amplitude and scan rate. ufrrj.br This technique has proven to be highly sensitive and selective for the determination of total phenolic acids, with the ability to achieve low detection and quantitation limits. ufrrj.br Its enhanced sensitivity makes it a valuable tool for studying the electrochemical process at the interface of a metal and an electrolyte solution. researchgate.net

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry (LSV) is a fundamental electrochemical technique where the potential between the working electrode and a reference electrode is swept linearly in time while the current is measured. wikipedia.org The resulting voltammogram shows a peak or trough corresponding to the oxidation or reduction of the analyte at the electrode surface. wikipedia.org

LSV is particularly useful for studying irreversible reactions where the reverse scan of cyclic voltammetry would not provide additional information. wikipedia.org The scan rate can be varied to influence the current response; a higher scan rate generally leads to a larger current peak, thereby increasing the sensitivity of the measurement. wikipedia.org The peak potential in an LSV experiment can be used to identify the species, while the peak height is proportional to its concentration. wikipedia.org This technique has been applied in various electrochemical studies, including the investigation of photoelectrochemical profiles of organic dyes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the properties of materials and their interfaces within electrochemical systems. jecst.org It works by applying a small amplitude AC potential signal at different frequencies and measuring the resulting current response. The impedance, which is the opposition to the flow of alternating current, is then determined as a function of frequency. researchgate.net

EIS is particularly valuable for characterizing the interface between an electrode and an electrolyte solution. mdpi.com The data is often presented as a Nyquist plot (imaginary impedance versus real impedance) or Bode plots (impedance magnitude and phase angle versus frequency). upb.ro These plots can reveal information about the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode surface. jecst.orgmdpi.com

The analysis of EIS data often involves fitting the experimental results to an equivalent electrical circuit model. mdpi.com This model consists of a combination of resistors, capacitors, and other electrical elements that represent the different physical and chemical processes taking place in the electrochemical cell. For instance, a common model is the Randles circuit, which includes the solution resistance, the charge transfer resistance, and the double-layer capacitance. jecst.org By fitting the experimental data to this model, quantitative values for these parameters can be obtained, providing a detailed understanding of the electrode-electrolyte interface.

Influence of pH on Electrochemical Responses

The pH of the electrolyte solution can significantly impact the electrochemical behavior of this compound, as the redox reactions of many organic compounds, particularly phenols and amines, involve the transfer of protons. The formal reduction potential of a phenol (B47542), for example, is expected to show a pH dependence of approximately 59 mV per pH unit for a one-electron, one-proton couple. dtu.dk

Studies on similar compounds, such as 4-aminophenol (B1666318), have demonstrated a clear relationship between pH and the electrochemical response. researchgate.net The oxidation and reduction peak potentials often shift with changing pH, and the peak currents can also be affected. researchgate.net By plotting the peak potential against pH, information about the number of protons and electrons involved in the electrode reaction can be obtained.

The stability of the compound in solution can also be pH-dependent. For instance, 4-amino-3-methylphenol (B1666317) has been shown to be unstable in aqueous media, with its degradation rate being influenced by pH. europa.eu The choice of buffer solution is therefore critical in electrochemical studies to maintain a stable pH and to optimize the electrochemical response. ufrrj.br For example, in the voltammetric determination of phenolic acids, the highest sensitivity was achieved in a phosphate (B84403) buffer at a specific pH. ufrrj.br

Kinetic Parameters of Electron Transfer Processes

The study of electron transfer kinetics provides fundamental insights into the rate at which electrons are exchanged between the analyte and the electrode. Cyclic voltammetry is a key technique for evaluating these kinetic parameters. The separation between the anodic and cathodic peak potentials in a cyclic voltammogram is related to the standard rate constant of the electron transfer reaction.

For phenolic compounds, the electron transfer process can be coupled with proton transfer, leading to complex reaction mechanisms. dtu.dknih.gov The rate of these proton-coupled electron transfer (PCET) reactions can be influenced by the properties of the phenol, such as its pKa and oxidation potential. nih.gov

Proposed Electrochemical Oxidation/Reduction Mechanisms

The electrochemical behavior of this compound is dictated by the redox-active moieties within its structure: the aminophenol group and the azo bridge. While specific electrochemical studies on this exact compound are not extensively available in the reviewed literature, a plausible mechanism for its oxidation and reduction can be proposed based on the well-established electrochemical behavior of its constituent functional groups, namely 4-aminophenol derivatives and aromatic azo compounds.

Proposed Electrochemical Oxidation Mechanism

The oxidation of this compound is expected to primarily occur at the aminophenol moiety, which is susceptible to electrochemical oxidation. Drawing parallels with the electrochemical oxidation of 4-aminophenol, the process likely involves the transfer of electrons and protons to form a quinone-imine derivative. nih.govsemnan.ac.irresearchgate.net

The proposed oxidation pathway is as follows:

Initial Oxidation: The electrochemical process is initiated by the oxidation of the hydroxyl group of the phenol and the amino group. This is a concerted process involving the removal of two electrons and two protons to form the corresponding quinone-imine species. The presence of the electron-donating methyl group on the tolyl ring may influence the oxidation potential.

Product Formation: The final oxidation product is a quinone-imine derivative. The stability of this product can be influenced by the surrounding chemical environment, such as the pH of the solution.

This proposed mechanism is consistent with studies on similar phenolic and aminic compounds where electrochemical oxidation leads to the formation of quinone-like structures. nih.govresearchgate.net

Table 1: Proposed Electrochemical Oxidation Steps of this compound

| Step | Description | Reactant | Product |

| 1 | Two-electron, two-proton oxidation of the aminophenol moiety | This compound | o-(4-Imino-m-tolylazo)quinone |

Proposed Electrochemical Reduction Mechanism

The electrochemical reduction of this compound is anticipated to target the azo (-N=N-) linkage, which is a known electrophore. The reduction of aromatic azo compounds has been extensively studied and generally proceeds via a multi-step mechanism. utexas.edunih.govresearchgate.net

The proposed reduction pathway is as follows:

First Reduction Step: The azo group undergoes a two-electron, two-proton reduction to form the corresponding hydrazo derivative (-NH-NH-). This is often a quasi-reversible process.

Second Reduction Step (Cleavage): Upon further reduction, the N-N single bond in the hydrazo intermediate is cleaved. This is an irreversible process that consumes two more electrons and two protons, leading to the formation of two separate amine molecules.

The final products of the complete reduction would be 2-aminophenol (B121084) and 4-amino-3-methylaniline (2,5-diaminotoluene). This reductive cleavage of the azo bond is a common metabolic pathway for azo dyes and is also observed in their electrochemical reduction. nih.gov

Table 2: Proposed Electrochemical Reduction Steps of this compound

| Step | Description | Reactant | Intermediate/Product |

| 1 | Two-electron, two-proton reduction of the azo group | This compound | 1-(2-Hydroxyphenyl)-2-(4-amino-3-methylphenyl)hydrazine |

| 2 | Two-electron, two-proton reductive cleavage of the hydrazo bond | 1-(2-Hydroxyphenyl)-2-(4-amino-3-methylphenyl)hydrazine | 2-Aminophenol and 4-Amino-3-methylaniline |

It is important to note that these proposed mechanisms are based on the fundamental electrochemical principles observed for related compounds. Experimental verification through techniques such as cyclic voltammetry, controlled-potential coulometry, and spectroelectrochemistry would be necessary to definitively elucidate the precise electrochemical behavior of this compound.

Reactivity and Chemical Transformations of O 4 Amino M Tolylazo Phenol

Azo Bond Cleavage Reactions

The azo bond is a defining feature of o-(4-Amino-m-tolylazo)phenol and is central to its identity as an azo dye. However, this bond can be cleaved under certain conditions, leading to the decolorization of the compound and the formation of smaller aromatic amines. scbt.com This cleavage is a significant degradation pathway for azo dyes. scbt.com

Reductive Cleavage Mechanisms

Reductive cleavage of the azo bond is a prominent reaction for this compound and related azo compounds. This process involves the addition of electrons to the azo linkage, leading to its scission. The reaction can be initiated by various reducing agents and can proceed through either enzymatic or chemical pathways. wur.nl

In biological systems, particularly under anaerobic conditions, microorganisms can utilize azo dyes as electron acceptors. wur.nlresearchgate.net This process is often facilitated by enzymes such as azoreductases. wur.nl The reduction can also be mediated by non-specific enzymes or by enzymatically reduced electron carriers. wur.nlresearchgate.net The general scheme for the reductive cleavage of the azo bond in this compound would yield 4-amino-m-cresol and o-aminophenol.

Chemical reduction of the azo bond can be achieved using various reagents. For instance, a patented process describes the catalytic reduction of a related compound, p-(4-hydroxy-o-tolylazo)benzenesulfonic acid, using hydrogen gas in the presence of a transition-metal catalyst to produce 4-amino-m-cresol. google.com This method highlights the industrial potential of reductive cleavage for synthesizing valuable chemical intermediates. google.com The reaction is typically carried out in an aqueous solution, and the desired product can be precipitated by adjusting the pH. google.com

The rate of anaerobic azo dye reduction can be slow but can be accelerated by the use of redox mediators, which are compounds that shuttle electrons from a primary donor to the azo dye. wur.nl

Reactions Involving Phenolic and Amino Functional Groups

The phenolic hydroxyl and amino groups on the this compound molecule are highly reactive and susceptible to a variety of electrophilic substitution and other reactions. uomustansiriyah.edu.iqmlsu.ac.in The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions of the phenol (B47542) ring. uomustansiriyah.edu.iq Similarly, the amino group also strongly activates its aromatic ring towards electrophilic substitution.

The phenolic group can undergo reactions typical of phenols, such as:

Salt formation: In the presence of a base, the acidic phenolic proton can be removed to form a phenoxide ion. uomustansiriyah.edu.iq

Ether and Ester formation: The phenolic hydroxyl can react with alkyl halides or acid chlorides to form ethers and esters, respectively. uomustansiriyah.edu.iq

Nitration and Sulfonation: The highly activated phenolic ring can be readily nitrated and sulfonated. uomustansiriyah.edu.iq

Coupling Reactions: Phenols can couple with diazonium salts in alkaline solutions to form larger azo dyes. mlsu.ac.in

The amino group can undergo reactions characteristic of aromatic amines, including:

Diazotization: In the presence of nitrous acid, the primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Acylation: The amino group can react with acid chlorides or anhydrides to form amides.

Photochemical Transformations and Degradation Pathways

The stability of this compound and other azo dyes to light is a critical property, especially for their application as colorants. mst.dk While many azo dyes are designed to be light-stable, they can undergo photochemical transformations upon exposure to UV or visible light. mst.dksemanticscholar.org

The primary photochemical step for phenols often involves the cleavage of the phenolic O-H bond, leading to the formation of a phenoxyl radical. researchgate.net For this compound, absorption of light energy could potentially lead to several degradation pathways:

Photo-reduction: Similar to chemical reduction, light can induce the reduction of the azo bond to form hydrazines and subsequently amines, although this process is generally slow. mst.dk

Photo-oxidation: The presence of the phenolic and amino groups makes the molecule susceptible to photo-oxidation, especially in the presence of singlet oxygen. semanticscholar.org

Isomerization: The azo bond can undergo cis-trans isomerization upon light absorption, which can affect the color and properties of the dye.

Reaction with Other Reagents (e.g., Formation of Quinonoid Products)

The reaction of phenols with certain reagents can lead to the formation of colored quinonoid products. researchgate.net For instance, the reaction of phenols with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide (B76249) produces a colored antipyrine (B355649) dye, a reaction widely used for the spectrophotometric determination of phenols. juniperpublishers.com

Given the phenolic nature of this compound, it could potentially react with reagents like 4-aminoantipyrine or be oxidized to form ortho-quinones. nih.gov The reactivity of such o-quinones is high, and they can undergo rapid subsequent reactions. nih.govmdpi.com These reactions can include Michael additions with nucleophiles like thiols, intramolecular cyclization with the amino group, or further oxidation. nih.gov

Advanced Analytical Chemistry Research Methodologies for O 4 Amino M Tolylazo Phenol

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of complex mixtures. For o-(4-Amino-m-tolylazo)phenol, High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable.

The development of a robust HPLC method is crucial for the accurate quantification of this compound. The process involves the systematic optimization of several parameters to achieve the desired separation, selectivity, and sensitivity.

Key Developmental Parameters:

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of moderately polar compounds like this compound. For instance, a method developed for a similar compound, 4-amino-3-nitrophenol (B127093), utilized an octadecylsilane (B103800) (C18) column (250 mm x 4.6 mm, 5 µm particle size). pom.go.id The selection is based on achieving optimal interaction between the analyte and the stationary phase, leading to good resolution.

Mobile Phase Composition: The mobile phase, a mixture of solvents, is adjusted to control the elution of the analyte. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (e.g., water with a buffer like phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). pom.go.idanalchemres.orgepa.gov The ratio of these components is optimized to achieve the desired retention time and peak shape. For example, a method for 4-amino-3-nitrophenol used an isocratic mobile phase of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio. pom.go.id

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. A typical flow rate is around 1.0 mL/minute. pom.go.id

Detection Wavelength: A UV-Vis detector is commonly used in HPLC. The wavelength for detection is selected based on the maximum absorbance of this compound to ensure the highest sensitivity. For phenolic compounds, detection is often performed in the UV range, for instance at 274 nm. epa.gov

Column Temperature: Maintaining a constant column temperature, for example at 40°C, can improve the reproducibility of the analysis by minimizing fluctuations in retention times. pom.go.id

Research Findings:

The development of HPLC methods often involves a validation process to ensure reliability. This includes assessing linearity, precision, accuracy, and selectivity. A validated method for a related compound demonstrated good linearity with a correlation coefficient of 1.0, and high precision with relative standard deviation values below 2%. pom.go.id The recovery percentages for this method were found to be between 99.06% and 101.05%, indicating high accuracy. pom.go.id Such rigorous validation ensures that the developed HPLC method is suitable for its intended purpose of quantifying the target analyte in various samples.

Interactive Data Table: HPLC Method Parameters for a Structurally Similar Compound

| Parameter | Value | Reference |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | pom.go.id |

| Mobile Phase | Acetonitrile:0.05 M Acetic Buffer (pH 5.9) (20:80) | pom.go.id |

| Flow Rate | 1.0 mL/minute | pom.go.id |

| Detection | Photo Diode Array (PDA) | pom.go.id |

| Column Temperature | 40°C | pom.go.id |

HPTLC is a powerful planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously. It is particularly useful for the screening and quantification of compounds in complex matrices.

Key Application Aspects:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

Mobile Phase (Developing Solvent): The composition of the mobile phase is optimized to achieve good separation of the target analyte from other components in the sample. For the separation of phenolic compounds, various solvent systems can be employed.

Sample Application: Samples are applied to the HPTLC plate as narrow bands using an automated applicator to ensure precision and reproducibility.

Development and Derivatization: The plate is developed in a chamber saturated with the mobile phase vapor. After development, the plate may be derivatized with a specific reagent to visualize the separated compounds and enhance detection. For example, natural product PEG reagent or vanillin–sulfuric acid reagent can be used for the detection of phenolic compounds. mdpi.com

Densitometric Analysis: The separated bands are quantified using a densitometer, which measures the absorbance or fluorescence of the spots.

Research Findings:

HPTLC methods have been successfully developed for the identification and quantification of various phenolic compounds. mdpi.comcamag.com For instance, a study on honey analysis utilized an HPTLC-derived database containing Rf values and spectral data to identify phenolic compounds. mdpi.com This approach demonstrates the potential of HPTLC for the qualitative and quantitative analysis of this compound in different sample types. The method's ability to create a spectral overlay can be used to confirm the identity of the analyte by comparing its spectrum with that of a standard. mdpi.com

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the structural elucidation and identification of compounds.

Methodology:

Ionization Source: An electrospray ionization (ESI) source is commonly used for the analysis of moderately polar compounds like this compound. ulisboa.pt It can be operated in either positive or negative ion mode, depending on the analyte's properties.

Mass Analyzer: A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF), is used to perform MS/MS experiments. ulisboa.ptekb.eg

Fragmentation Analysis: In MS/MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented in a collision cell. The resulting product ions create a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification. For example, in the analysis of 2-amino-4-chlorophenol, the product ion at m/z 126 suggested the loss of a protonated amine group. ulisboa.pt

Research Findings:

LC-MS/MS has been extensively used for the identification of phenolic compounds in various matrices. ekb.egmdpi.comresearchgate.net The technique allows for the tentative identification of a wide range of metabolites based on their mass-to-charge ratio and fragmentation patterns. ekb.eg For instance, a study on plant extracts led to the identification of 59 and 66 metabolites in two different species, respectively, including numerous phenolic compounds. ekb.eg This highlights the power of LC-MS/MS in characterizing the chemical composition of complex samples and identifying specific target compounds like this compound.

Interactive Data Table: LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Technique/Setting | Reference |

| Chromatography | High Performance Liquid Chromatography (HPLC) | ulisboa.pt |

| Ionization | Electrospray Ionization (ESI) | ulisboa.pt |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | ulisboa.pt |

| Example Analyte | 2-amino-4-chlorophenol | ulisboa.pt |

| Key Finding | Product ion at m/z 126 indicates loss of protonated amine. | ulisboa.pt |

Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique based on the measurement of light absorption by a chemical substance. For the analysis of phenols, methods involving the formation of colored complexes are particularly common.

The development of chromogenic reagents is central to many spectrophotometric methods for phenol (B47542) determination. These reagents react with phenols to form a colored product, the intensity of which is proportional to the phenol concentration.

Key Chromogenic Reagents and Reactions:

4-Aminoantipyrine (B1666024) (4-AAP): This is a classic and widely used chromogenic reagent for the determination of phenols. b-cdn.netjuniperpublishers.comimpactfactor.org In an alkaline solution and in the presence of an oxidizing agent like potassium ferricyanide (B76249), 4-AAP reacts with phenols to form a red-colored antipyrine (B355649) dye. b-cdn.netepa.govhach.com The reaction is sensitive to ortho- and meta-substituted phenols. b-cdn.net The resulting colored complex can be measured spectrophotometrically, typically around 460 nm or 510 nm. epa.govhach.com The mechanism involves an oxidative coupling reaction to form a p-quinoid compound. impactfactor.org

Ferric Chloride: A simple and rapid method for phenol determination involves the use of ferric chloride as a color reagent. tuiasi.ro Phenol reacts with ferric chloride to form a purple complex, which can be measured at approximately 540 nm. tuiasi.ro This reaction is advantageous as it occurs quickly and does not require pH adjustment. tuiasi.ro

Research Findings:

Research in this area has focused on synthesizing new chromogenic agents to improve the sensitivity and selectivity of phenol analysis. For example, new pyrazolone (B3327878) molecules have been synthesized and applied as chromogenic agents in the 4-aminoantipyrine method. researchgate.net The study of the reaction products and by-products using techniques like LC-MS helps in understanding the reaction mechanism and optimizing the spectrophotometric determination. researchgate.net The 4-aminoantipyrine method has been shown to be applicable for the determination of total phenols in various water samples, with concentrations being measurable after complexation and extraction. impactfactor.org

Interactive Data Table: Common Chromogenic Reagents for Phenol Analysis

| Chromogenic Reagent | Oxidizing Agent (if any) | Resulting Color | Wavelength of Maximum Absorbance (λmax) | Reference |

| 4-Aminoantipyrine (4-AAP) | Potassium Ferricyanide | Reddish-brown | ~460 nm or 510 nm | b-cdn.netepa.govhach.com |

| Ferric Chloride | None | Purple | ~540 nm | tuiasi.ro |

Coordination Chemistry of O 4 Amino M Tolylazo Phenol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with azo dye ligands like o-(4-amino-m-tolylazo)phenol typically involves the reaction of the ligand with a suitable metal salt in a solvent such as ethanol (B145695) or methanol. The mixture is often refluxed to ensure the completion of the reaction, leading to the precipitation of the metal complex. ekb.egscholarsresearchlibrary.com The resulting solid products are then isolated by filtration, washed, and dried. Characterization of these complexes is carried out using a variety of analytical and spectroscopic techniques to determine their stoichiometry, structure, and properties.

Role as a Ligand in Transition Metal Coordination

The this compound molecule possesses three potential coordination sites: the oxygen atom of the phenolic group, a nitrogen atom from the azo (-N=N-) group, and the nitrogen atom of the amino (-NH2) group. This allows it to function as a multidentate ligand. mdpi.com Coordination with a metal ion often involves the deprotonation of the phenolic hydroxyl group, forming a strong metal-oxygen bond. scholarsresearchlibrary.comscholarsresearchlibrary.com

Depending on the metal ion, reaction conditions, and the presence of other ligands, it can coordinate in several ways:

Bidentate Ligand: Coordination commonly occurs through the deprotonated phenolic oxygen and one of the azo nitrogen atoms, forming a stable five- or six-membered chelate ring. researchgate.net

Tridentate Ligand: The ligand can also coordinate through the phenolic oxygen, an azo nitrogen, and the amino nitrogen, leading to the formation of more complex, fused chelate ring systems. Such tridentate (N, N, O) coordination has been confirmed in similar amino-azo-phenol ligands. researchgate.netncu.edu.tw

This versatile coordination behavior enables the formation of stable complexes with a wide range of transition metals. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bonding in these complexes.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides direct evidence of coordination. The disappearance or significant broadening of the ν(O-H) band (typically found around 3400 cm⁻¹) in the complex's spectrum compared to the free ligand indicates the deprotonation of the phenolic group upon coordination to the metal ion. scholarsresearchlibrary.com A shift in the stretching frequency of the azo group (ν(N=N), ~1450-1500 cm⁻¹) to a lower wavenumber suggests the involvement of an azo nitrogen atom in the coordination. researchgate.net Furthermore, the appearance of new, weaker bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of new metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, confirming chelation. scholarsresearchlibrary.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their electronic structure and geometry. Compared to the free ligand, the spectra of the metal complexes often show a shift in the intra-ligand π → π* and n → π* transition bands. analis.com.my Additionally, new bands may appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. For complexes with d-block metals, weak d-d transition bands can also be observed, which are useful in determining the coordination geometry (e.g., octahedral or tetrahedral) around the central metal ion. scholarsresearchlibrary.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II) or Cd(II)), ¹H NMR spectroscopy is a valuable tool. A key indicator of complexation is the disappearance of the signal corresponding to the phenolic hydroxyl proton, which confirms its deprotonation. jmchemsci.comd-nb.info The chemical shifts of the aromatic protons adjacent to the coordinating sites are also typically shifted upon complexation due to the change in the electronic environment. d-nb.info Paramagnetic NMR can be used for paramagnetic complexes, though the spectra often show broadened and significantly shifted signals. vu.lt

| Spectroscopic Technique | Key Signature in Free Ligand | Change Upon Metal Complexation | Reference |

| FTIR | Broad ν(O-H) band (~3400 cm⁻¹) | Disappearance or broadening of ν(O-H) band | scholarsresearchlibrary.com |

| ν(N=N) band (~1450-1500 cm⁻¹) | Shift to lower frequency | researchgate.net | |

| - | Appearance of ν(M-O) and ν(M-N) bands (~400-600 cm⁻¹) | scholarsresearchlibrary.com | |

| UV-Vis | π → π* and n → π* bands | Shift in ligand-centered bands; Appearance of new Charge Transfer (CT) bands | scholarsresearchlibrary.comanalis.com.my |

| ¹H NMR (Diamagnetic) | Signal for phenolic -OH proton | Disappearance of -OH proton signal | jmchemsci.comd-nb.info |

| Aromatic proton signals | Shift in signals of nearby protons | d-nb.info |

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds involving azo dye ligands can be investigated using techniques like cyclic voltammetry (CV). acs.org CV studies reveal the redox properties of both the central metal ion and the ligand itself. The voltammograms of these complexes can show one or more redox waves corresponding to metal-centered (e.g., M²⁺/M³⁺) or ligand-centered reduction/oxidation processes. analis.com.my

Structural Aspects of Metal-Azo Complexes

The structural arrangement of metal-azo complexes is dictated by the coordination number and preferred geometry of the central metal ion, as well as the denticity of the ligand. While a definitive structure requires single-crystal X-ray diffraction analysis, spectroscopic and magnetic susceptibility data allow for the reliable prediction of geometries. ncu.edu.tw

Environmental Research on O 4 Amino M Tolylazo Phenol Degradation and Fate

Biotic Degradation Mechanisms

The biological breakdown of o-(4-Amino-m-tolylazo)phenol is primarily driven by microorganisms that have evolved enzymatic systems to metabolize complex organic compounds. These processes are critical for the natural attenuation of the dye in soil and water systems.

Anaerobic Bioreduction of Azo Bonds

Under anaerobic (oxygen-deficient) conditions, the primary and often initial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. wur.nl This process leads to the decolorization of the dye, as the azo chromophore is destroyed. The reaction is a reduction where the azo group acts as an electron acceptor.

This bioreduction can be mediated by a variety of anaerobic and facultative anaerobic bacteria. The process can occur through direct enzymatic activity or indirectly through microbially generated reduced chemical species like sulfide. wur.nlnih.gov For this compound, this cleavage is expected to yield two aromatic amines: 4-amino-m-cresol and o-aminophenol.

Expected Products of Anaerobic Azo Bond Reduction:

4-amino-m-cresol

o-aminophenol

While this step effectively removes the color, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule, necessitating further degradation steps, typically under aerobic conditions.

Enzymatic Pathways (e.g., Azoreductase, Laccase Activity)

Specific enzymes produced by microorganisms are responsible for the degradation of azo dyes. The two main classes of enzymes involved are azoreductases and laccases.

Azoreductases: These enzymes catalyze the reductive cleavage of the azo linkage. They are found in a wide range of bacteria and often use NADH or NADPH as electron donors. The reaction is typically inhibited by the presence of oxygen, making it a key process in anaerobic and microaerophilic environments.

Laccases: Laccases are copper-containing oxidoreductase enzymes that can degrade a wide range of phenolic compounds. d-nb.info Their mechanism involves the oxidation of the substrate, and they can also degrade some azo dyes, though their primary role in the degradation of this compound would likely be the oxidation of the phenolic ring or the aromatic amine degradation products. d-nb.infonih.gov Laccase activity is an aerobic process.

| Enzyme | Type | Cofactor/Mediator | Optimal Condition | Action on this compound |

| Azoreductase | Reductase | NADH/NADPH | Anaerobic | Cleavage of the -N=N- azo bond |

| Laccase | Oxidoreductase | Copper | Aerobic | Oxidation of the phenolic ring and amine products |

Microbial Degradation Studies

While specific studies on this compound are limited, extensive research on the microbial degradation of its constituent parts—phenols and aromatic amines—provides a clear picture of its likely fate. Following the initial anaerobic cleavage of the azo bond, the resulting aromatic amines (4-amino-m-cresol and o-aminophenol) can be mineralized by various microorganisms, typically under aerobic conditions.

Bacteria from genera such as Pseudomonas, Rhodococcus, and Serratia are well-known for their ability to degrade phenolic compounds. jabsonline.orgnih.gov The typical aerobic degradation pathway for phenols involves hydroxylation to form catechol, followed by ring cleavage. nitrkl.ac.inijrrjournal.com The cleavage can occur via either the ortho or meta pathway, leading to intermediates that can enter the central metabolic cycles of the cell. nitrkl.ac.inijrrjournal.com

| Microorganism | Substrate Degraded | Optimal pH | Optimal Temperature (°C) |

| Pseudomonas putida | Phenol (B47542) | 7.0 | 35 |

| Pseudomonas fluorescens | Phenol | 7.0 | 35 |

| Rhodococcus biphenylivorans | Phenol | 8.0 | 30 |

| Serratia sp. | Phenol | 7.5 | 30 |

Abiotic Degradation Processes

In addition to biological breakdown, this compound can be degraded by non-biological processes in the environment, driven by factors such as light and chemical oxidants.

Photochemical Degradation in Aqueous Systems

In aquatic environments, this compound can be degraded by photochemical processes. The absorption of light, particularly UV radiation, can lead to the breakdown of the molecule. The efficiency of direct photolysis is often low, but it can be significantly enhanced by the presence of photosensitizers or through Advanced Oxidation Processes (AOPs).

AOPs generate highly reactive hydroxyl radicals (•OH) that can rapidly oxidize organic pollutants. mdpi.com Common AOPs relevant to the degradation of phenolic compounds include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals.

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses UV light, hydrogen peroxide, and ferrous iron to produce hydroxyl radicals, and it is highly effective for phenol degradation. nih.gov

Studies on phenol show that the Photo-Fenton process is often the most effective, achieving complete degradation and high levels of mineralization (conversion to CO₂ and H₂O) under acidic conditions. nih.gov The degradation of phenol in these systems typically follows first-order kinetics. nih.gov

| Process | Conditions | Efficiency for Phenol Degradation |

| Direct UV Photolysis | pH 3, 100 mg/L Phenol | ~30% degradation |

| UV/H₂O₂ | pH 3, 100 mg/L Phenol | 97% degradation, but low mineralization (9%) |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Acidic pH, 100 mg/L Phenol | Complete degradation in < 3 minutes; 97% mineralization |

Oxidative Degradation in Atmospheric Environments

Should this compound or its degradation products be volatile enough to enter the atmosphere, they would be subject to gas-phase oxidation. The most significant oxidant in the troposphere is the hydroxyl radical (•OH).

The reaction of phenolic compounds with •OH radicals is typically initiated by the addition of the radical to the aromatic ring, with a preference for the ortho position. researchgate.net This initial adduct reacts rapidly with molecular oxygen (O₂), leading to the formation of intermediates like catechol. researchgate.net Subsequent reactions can lead to ring-opening and the formation of smaller, more oxidized products, contributing to the formation of secondary organic aerosol.

Identification of Degradation Metabolites and Pathways

The biodegradation of azo dyes, such as this compound, is a complex process primarily initiated by the reductive cleavage of the azo bond (-N=N-). aalto.fi This initial step breaks the molecule into smaller aromatic amines, which are often colorless but can still be environmentally significant. mdpi.comresearchgate.net This cleavage is typically carried out by microbial azoreductase enzymes under anaerobic or low-oxygen conditions. aalto.finih.gov

For this compound, the symmetrical cleavage of the azo linkage is hypothesized to yield two primary aromatic amine metabolites:

4-Amino-3-methylphenol (B1666317)

Following this initial reduction, the subsequent degradation of these aromatic amines generally occurs under aerobic conditions. mdpi.com Microorganisms utilize various enzymatic pathways to open the aromatic rings of these intermediate compounds. The pathways for the degradation of aminophenols and similar aromatic compounds have been studied. For instance, the degradation of 4-aminophenol (B1666318) by certain bacteria proceeds through the formation of 1,4-benzenediol and then 1,2,4-trihydroxybenzene, which subsequently undergoes ring cleavage to form maleylacetic acid. nih.gov Similarly, phenol degradation pathways are well-established, often proceeding via catechol, which is then processed through either ortho- or meta-cleavage pathways, breaking the aromatic ring and funneling the products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.netresearchwithrutgers.com

Table 1: Predicted Degradation Metabolites of this compound and Subsequent Products

| Stage | Compound Name | Chemical Formula | Role in Pathway |

| Parent Compound | This compound | C₁₃H₁₃N₃O | Starting molecule |

| Initial Cleavage Products | 2-Aminophenol | C₆H₇NO | Primary aromatic amine metabolite |

| 4-Amino-3-methylphenol | C₇H₉NO | Primary aromatic amine metabolite | |

| Intermediate Metabolites | Catechol | C₆H₆O₂ | Secondary metabolite from phenol-like structures |

| 1,4-Benzenediol | C₆H₆O₂ | Secondary metabolite from 4-aminophenol | |

| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | Tertiary metabolite from 1,4-benzenediol | |

| Ring Cleavage Product | Maleylacetic acid | C₅H₆O₅ | Product of benzene (B151609) ring fission |

Environmental Transport and Transformation Research

Research on the environmental transport and fate of specific azo dyes like this compound is limited. However, the general behavior of azo dyes in the environment is influenced by their chemical structure, water solubility, and interaction with environmental matrices such as soil and sediment.

Environmental Transport:

Mobility in Water: Azo dyes can be soluble in water, allowing them to be transported in surface water and potentially leach into groundwater systems. aalto.fi Their release into water bodies from industrial effluents is a primary concern. researchgate.netnih.gov

Adsorption to Soil and Sediment: The transport of these dyes can be retarded by adsorption to soil organic matter and clay particles. This process, known as biosorption, can involve both living and dead microbial biomass. mdpi.com The chemical structure, including the presence of functional groups like hydroxyl (-OH) and amino (-NH₂), influences the strength of this interaction.

Environmental Transformation: